molecular formula C4H7Cl2F B3042005 1,1-Dichloro-1-fluorobutane CAS No. 460-28-6

1,1-Dichloro-1-fluorobutane

Cat. No.: B3042005
CAS No.: 460-28-6
M. Wt: 145 g/mol
InChI Key: OBBZUPRNUSGSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-1-fluorobutane is an organofluorine compound with the molecular formula C4H7Cl2F It is a member of the alkyl halides family, characterized by the presence of halogen atoms (chlorine and fluorine) attached to a butane backbone

Preparation Methods

The synthesis of 1,1-Dichloro-1-fluorobutane typically involves the halogenation of butane derivatives. One common method is the hydrofluorination of 1,1-dichlorobutane using hydrogen fluoride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale halogenation processes, utilizing specialized reactors and continuous flow systems to optimize efficiency and safety .

Chemical Reactions Analysis

1,1-Dichloro-1-fluorobutane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,1-Dichloro-1-fluorobutane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1-dichloro-1-fluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBZUPRNUSGSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dichloro-1-fluorobutane
Reactant of Route 2
Reactant of Route 2
1,1-Dichloro-1-fluorobutane
Reactant of Route 3
Reactant of Route 3
1,1-Dichloro-1-fluorobutane
Reactant of Route 4
1,1-Dichloro-1-fluorobutane
Reactant of Route 5
Reactant of Route 5
1,1-Dichloro-1-fluorobutane
Reactant of Route 6
Reactant of Route 6
1,1-Dichloro-1-fluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.